molecular formula C18H21N3O4S B2419894 N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide CAS No. 2034494-71-6

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No. B2419894
CAS RN: 2034494-71-6
M. Wt: 375.44
InChI Key: UBFAFDOPJQTBTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve complex organic reactions. Pyrrolidine, a five-membered nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its long name. The structure might feature a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure might also include a benzenesulfonamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the context. For instance, it might be used as a reactant in the syntheses of other biologically important compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could vary. For instance, its solubility, density, and melting point could depend on factors like temperature and pressure .

Scientific Research Applications

Synthesis and Chemical Properties

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is a compound that has been utilized in various synthetic pathways to create novel chemical entities. For instance, the catalytic system utilizing 4-(N,N-Dimethylamino)pyridine (DMAP) demonstrated high efficiency in synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, highlighting the compound's role in facilitating nucleophilic substitution reactions (Khashi, Davoodnia, & Chamani, 2014). Additionally, the structural and spectroscopic analysis of similar sulfonamide compounds has provided insights into their chemical behavior and potential applications in various fields of chemistry and materials science (Mansour & Ghani, 2013).

Photophysicochemical Applications

Compounds bearing the benzenesulfonamide moiety, such as the zinc(II) phthalocyanines with benzenesulfonamide derivative substituents, have been studied for their photophysicochemical properties. These compounds exhibit promising characteristics for photocatalytic applications due to their photosensitizing abilities, which are crucial for processes like photodynamic therapy and environmental remediation (Öncül, Öztürk, & Pişkin, 2021).

Biological Applications

In the realm of biological applications, sulfonamide compounds have been explored for their inhibitory activity against carbonic anhydrases, enzymes implicated in various physiological and pathological processes. Pyrrolidinone-bearing benzenesulfonamides, for instance, have been synthesized and tested for their selectivity and inhibition potency against different human carbonic anhydrase isoforms. These studies contribute to the development of selective inhibitors that could potentially be used in therapeutic interventions for conditions like cancer and glaucoma (Vaškevičienė et al., 2019).

Antimicrobial and Antiproliferative Research

The antimicrobial activity of compounds like N-pyridin-3-yl-benzenesulfonamide has been investigated, demonstrating significant efficacy against various bacterial strains. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents to combat resistant bacterial infections (Ijuomah, Ike, & Obi, 2022). Moreover, novel N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, contributing to the ongoing search for effective cancer therapeutics (Bashandy et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound could depend on factors like its concentration and the specific context in which it’s used. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

N,N-dimethyl-4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-20(2)26(23,24)17-5-3-14(4-6-17)18(22)21-12-9-16(13-21)25-15-7-10-19-11-8-15/h3-8,10-11,16H,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAFDOPJQTBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide

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